molecular formula C17H22ClNO5 B8139881 Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate

Cat. No.: B8139881
M. Wt: 355.8 g/mol
InChI Key: CTFCQVNSOVEAHD-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is an organic compound with the molecular formula C17H22ClNO5 It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a chloromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate typically involves the reaction of diethyl malonate with 2-chloro-4-methylbenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Diethyl malonate is reacted with 2-chloro-4-methylbenzylamine in the presence of a base such as sodium ethoxide.

    Step 2: The intermediate product is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzyl group.

    Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.

    Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloromethylbenzyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(2-chlorobenzyl)malonate
  • Diethyl 2-acetamido-2-(4-methylbenzyl)malonate
  • Diethyl 2-acetamido-2-(2,4-dichlorobenzyl)malonate

Uniqueness

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both a chlorine atom and a methyl group on the benzyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-chloro-4-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-5-23-15(21)17(19-12(4)20,16(22)24-6-2)10-13-8-7-11(3)9-14(13)18/h7-9H,5-6,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCQVNSOVEAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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